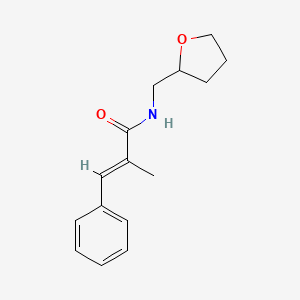
2-chloro-N-(2,5-dimethylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2,5-dimethylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of triazole-containing benzamides. This compound has been studied extensively for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2,5-dimethylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, it has been proposed that this compound exerts its antimicrobial and antifungal activities by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-N-(2,5-dimethylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments include its broad-spectrum antimicrobial and antifungal activities, as well as its potential as a therapeutic agent for the treatment of various diseases. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for the study of 2-chloro-N-(2,5-dimethylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. One potential direction is the further exploration of its potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Another potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues.
Métodos De Síntesis
The synthesis of 2-chloro-N-(2,5-dimethylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid with 2,5-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
2-chloro-N-(2,5-dimethylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been studied for its potential applications in scientific research. This compound has been shown to have antimicrobial, antifungal, and anticancer activities. It has also been studied for its potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
2-chloro-N-(2,5-dimethylphenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-11-3-4-12(2)16(7-11)21-17(23)14-6-5-13(8-15(14)18)22-9-19-20-10-22/h3-10H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDUCTYESIKTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-hydroxy-1-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5406846.png)
![1-[(3-isobutylisoxazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5406850.png)

![N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5406854.png)
![3-{3-methyl-4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5406855.png)
![1-[2-(2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-2-pyrrolidinone hydrochloride](/img/structure/B5406863.png)
![N-{3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine](/img/structure/B5406872.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5406874.png)
![4-[3-(benzylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxy-6-nitrophenol](/img/structure/B5406896.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5406910.png)
![3-(allylthio)-6-(3-bromo-4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5406922.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5406935.png)
![2-(methoxymethyl)-7-(2-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5406941.png)
